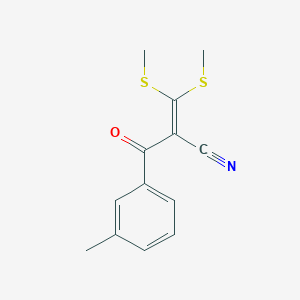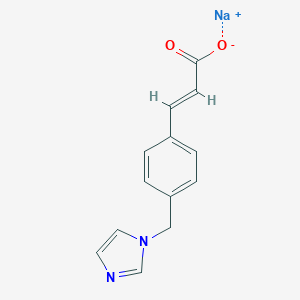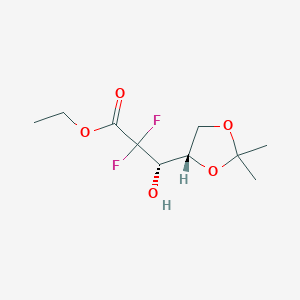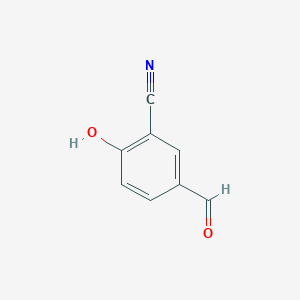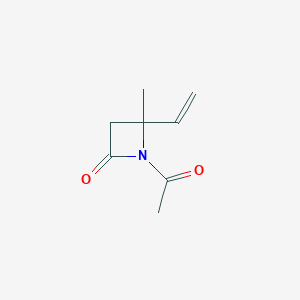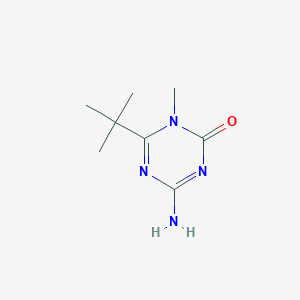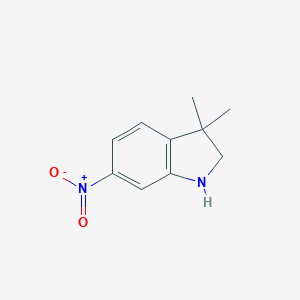![molecular formula C14H9N3O B071346 2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile CAS No. 195298-54-5](/img/structure/B71346.png)
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile, commonly known as AFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMC is a type of Schiff base compound that has a furan ring and an aniline group attached to it. This chemical compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of AFMC is not fully understood, but it is believed to involve the formation of a Schiff base with amino acid residues in proteins, leading to the inhibition of enzymatic activity. AFMC has also been shown to interact with DNA, causing DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects:
AFMC has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. AFMC has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, AFMC has been shown to cause DNA damage and inhibit DNA replication.
実験室実験の利点と制限
AFMC has several advantages for lab experiments, including its high yield and ease of synthesis. AFMC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, AFMC has some limitations, including its low solubility in water and its potential toxicity, which can limit its use in biological assays.
将来の方向性
There are several future directions for the study of AFMC, including the development of new synthetic methods for AFMC and its derivatives, the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples, and the exploration of its antitumor, antibacterial, and antifungal activities. Additionally, the study of AFMC's mechanism of action and its interaction with DNA could provide valuable insights into its potential therapeutic applications.
合成法
AFMC can be synthesized using various methods, including the reaction of furan-2-carbaldehyde with aniline in the presence of a base such as sodium hydroxide, followed by the addition of malononitrile. Another method involves the reaction of furan-2-carbaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid, followed by the addition of malononitrile. Both methods yield AFMC as a yellow crystalline solid with a high yield.
科学的研究の応用
AFMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AFMC has been investigated for its antitumor, antibacterial, and antifungal activities. AFMC has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples. In material science, AFMC has been used as a building block for the synthesis of new materials with interesting properties such as luminescence and conductivity.
特性
| 195298-54-5 | |
分子式 |
C14H9N3O |
分子量 |
235.24 g/mol |
IUPAC名 |
2-[(5-anilinofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H9N3O/c15-9-11(10-16)8-13-6-7-14(18-13)17-12-4-2-1-3-5-12/h1-8,17H |
InChIキー |
ZNNYZCLRPUUFEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N |
同義語 |
Propanedinitrile, [[5-(phenylamino)-2-furanyl]methylene]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


